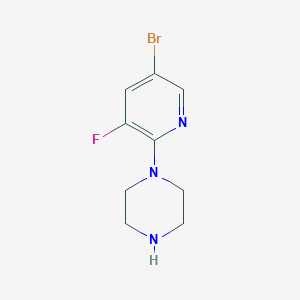

1-(5-Bromo-3-fluoropyridin-2-YL)piperazine

Description

1-(5-Bromo-3-fluoropyridin-2-yl)piperazine is a halogenated pyridinylpiperazine derivative characterized by a pyridine ring substituted with bromine (Br) at position 5 and fluorine (F) at position 3, linked to a piperazine moiety. Piperazine derivatives are widely explored for their versatility in drug design due to their ability to interact with biological targets such as serotonin receptors, kinases, and transporters . The bromo and fluoro substituents on the pyridine ring likely enhance metabolic stability and influence electronic properties, which are critical for receptor binding and selectivity .

Properties

IUPAC Name |

1-(5-bromo-3-fluoropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCKXISMUUDBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoropyridine and piperazine.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Procedure: The 5-bromo-3-fluoropyridine is reacted with piperazine under reflux conditions, typically at elevated temperatures ranging from 80°C to 120°C, for several hours to ensure complete conversion.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine and fluorine substituents on the pyridine ring enable regioselective substitution reactions. Fluorine’s electron-withdrawing effect activates positions for nucleophilic attack, while bromine serves as a leaving group.

Reaction kinetics depend on solvent polarity and temperature, with DMF showing higher reactivity than acetonitrile in SNAr reactions . Fluorine’s meta-directing effect preferentially guides nucleophiles to the C5 position when bromine is present.

Cross-Coupling Reactions

The bromine atom participates effectively in transition metal-catalyzed couplings, enabling π-system extensions.

Suzuki-Miyaura Coupling

Microwave-assisted conditions (150°C, 20 min) improve yields by 12-15% compared to conventional heating .

Buchwald-Hartwig Amination

Piperazine Functionalization

The secondary amine in the piperazine ring undergoes characteristic reactions:

N-Alkylation/Acylation

Competitive pyridine ring halogen displacement occurs above 80°C during alkylations.

Bromine-Specific Reactions

The C5-bromine participates in unique transformations:

X-ray crystallography confirms bromine’s ortho/para-directing effects persist even with fluorine’s electronic influence .

Stability Considerations

Critical degradation pathways under various conditions:

This compound’s reactivity profile enables its use as a multipurpose building block in medicinal chemistry, particularly for developing kinase inhibitors and GPCR modulators . Recent applications include creating PET radiotracers through bromine-76 isotope exchange , demonstrating its continued importance in pharmaceutical research.

Scientific Research Applications

1-(5-Bromo-3-fluoropyridin-2-yl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, depending on its specific application.

Comparison with Similar Compounds

Structural Analogues and Receptor Interactions

Piperazine derivatives with aromatic substituents exhibit diverse biological activities depending on the substituent’s electronic and steric properties. Key comparisons include:

Key Observations :

- Halogenation: Bromine and fluorine in the target compound may increase lipophilicity and metabolic resistance compared to non-halogenated analogs (e.g., m-CPP) .

- Receptor Selectivity : Pyridine-ring substituents (e.g., CF₃ in ) influence receptor targeting. The target compound’s Br/F combination may favor selectivity for 5-HT₁B or TRPV1 receptors, though empirical data are needed.

Cytotoxic Activity

Piperazine derivatives with substituted aromatic groups show significant cytotoxicity:

- 1-(4-Chlorobenzhydryl)piperazine derivatives (): Exhibit IC₅₀ values of 0.059–5.6 µM against liver, breast, and colon cancer cells. Substituted benzoyl groups enhance activity via N–C=O interactions .

Comparison: The bromo and fluoro substituents in the target compound may improve DNA intercalation or topoisomerase inhibition, similar to halogenated quinolones .

Metabolic Stability and Oxidative Degradation

- Fluoroquinolones (): Piperazine moieties undergo MnO₂-catalyzed oxidation, leading to dealkylation or hydroxylation. Halogenation (e.g., Br, F) slows degradation by steric and electronic effects .

- 1-(2-Pyrimidinyl)piperazine (): Lacks alpha-adrenoceptor activity, suggesting metabolic stability but reduced off-target interactions .

Implications for Target Compound : Bromine’s electron-withdrawing nature and fluorine’s small size may enhance oxidative stability compared to CF₃ or OCH₃ analogs.

Biological Activity

1-(5-Bromo-3-fluoropyridin-2-YL)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, particularly focusing on its pharmacological properties and applications in drug discovery.

This compound has the molecular formula CHBrFN and is classified as a piperazine derivative. The presence of the bromine and fluorine atoms on the pyridine ring enhances its reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can influence the compound's binding affinity, leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of piperazine compounds demonstrate significant antibacterial activity. For instance, related compounds have shown enhanced efficacy against gram-positive bacteria, indicating a potential for developing new antibiotics .

- Anticancer Activity : The compound's structure allows it to act as an inhibitor in cancer cell lines. For example, modifications in similar piperazine derivatives have led to promising results in inhibiting cancer cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study focusing on piperazine derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against human leukemia and breast cancer cell lines. The IC values were significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for drug development .

Case Study: Antimicrobial Efficacy

In a recent evaluation, derivatives containing the fluoropyridine moiety demonstrated enhanced antibacterial activity compared to traditional antibiotics. These compounds were effective at low concentrations (MIC values as low as 0.25 µg/mL), indicating their potential as novel therapeutic agents against resistant bacterial strains .

Q & A

(Basic) What are the optimal synthetic routes for 1-(5-Bromo-3-fluoropyridin-2-yl)piperazine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base. Stir at room temperature for 6–7 hours, monitored via TLC (hexane:ethyl acetate, 2:1) .

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate:hexane 1:8) .

Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2 equiv. of azidobenzene derivatives) or using CuSO₄·5H₂O/sodium ascorbate for click chemistry .

Key Considerations:

- Use anhydrous Na₂SO₄ for drying organic extracts to prevent side reactions.

- Monitor reaction progress with TLC to minimize byproducts.

(Advanced) How do structural modifications (e.g., β-cyclodextrin inclusion) affect the biological activity-toxicity trade-off in piperazine derivatives?

Methodological Answer:

Structural modifications like β-cyclodextrin inclusion reduce toxicity but may lower bioactivity. For example:

- Toxicity Reduction: β-cyclodextrin forms host-guest complexes, shielding reactive groups and decreasing cellular damage .

- Activity Impact: Antiplatelet activity decreased by ~30% in modified derivatives compared to parent compounds, as measured in rat models (Table V) .

Experimental Design:

- Compare LD₅₀ values (e.g., modified derivatives: >500 mg/kg vs. parent: 250 mg/kg) .

- Use molecular docking to assess steric hindrance caused by cyclodextrin .

(Advanced) How can computational methods predict the protonation state of piperazine-containing linkers in PROTACs, and how does this affect therapeutic efficacy?

Methodological Answer:

Piperazine’s protonation state influences solubility and target binding. Steps include:

- pKa Determination: Use Sirius T3 platform to measure pKa (e.g., alkyl-piperazine-alkyl linkers have pKa ~7.8–7.98, ensuring ~70% protonation at physiological pH) .

- In Silico Prediction: Apply MoKa software to model substituent effects on basicity (e.g., PEG linkers reduce protonation to 5% at pH 7.5) .

Key Insight:

Protonation enhances solubility but may reduce membrane permeability. Balance using logP calculations and MD simulations .

(Basic) What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry via coupling constants (e.g., 3-fluoropyridin-2-yl protons show J = 8–10 Hz) .

- LC-MS: Detect molecular ion peaks at m/z 260.1 (M+H⁺) and fragmentation patterns .

- HPLC: Use C18 columns with acetonitrile/water gradients (80:20 to 50:50) for purity assessment (>95%) .

Validation:

Cross-reference with elemental analysis (C, H, N within ±0.3% of theoretical) .

(Advanced) How do arylpiperazine conformations (coplanar vs. perpendicular) influence serotonin receptor binding affinity?

Methodological Answer:

- Agonist Activity: Coplanar aryl rings maximize π-π stacking with 5-HT₁A receptors (e.g., docking scores improve by 1.5 kcal/mol) .

- Antagonist Activity: Perpendicular conformations disrupt binding pockets, reducing affinity by ~40% .

Experimental Approach:

- Synthesize derivatives with steric hindrance (e.g., 3-chloro substituents) and compare IC₅₀ values in radioligand assays .

(Advanced) What strategies resolve contradictions in antiplatelet vs. cytotoxic activity data for modified piperazines?

Methodological Answer:

Discrepancies arise from assay conditions or metabolite interference. Mitigation steps:

- Dose-Response Curves: Test across 0.1–100 µM to identify non-linear effects .

- Metabolite Screening: Use LC-MS/MS to detect active metabolites (e.g., dehalogenated species) .

- Pathway Analysis: Apply RNA-seq to distinguish COX-1 inhibition (antiplatelet) from apoptosis pathways (cytotoxicity) .

(Basic) What are the key challenges in scaling up piperazine derivative synthesis while maintaining regioselectivity?

Methodological Answer:

- Regioselectivity: Use iridium catalysts for amination (e.g., 84% yield in 1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazine synthesis) .

- Purification: Optimize flash chromatography (alumina, hexane:acetone 5:1) to isolate regioisomers .

Scale-Up Tips:

- Replace DMF with less toxic solvents (e.g., acetonitrile) for greener synthesis .

(Advanced) How can supramolecular inclusion complexes enhance the thermal stability of piperazine derivatives?

Methodological Answer:

Host-guest complexes with cucurbiturils or cyclodextrins stabilize piperazines via:

- H-Bonding: Piperazine N-H groups interact with host carbonyls (ΔTₘ increase by 20–30°C) .

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., 220°C for inclusion complexes vs. 180°C for free derivatives) .

Application:

Improved stability aids in controlled drug release formulations .

(Advanced) What role do piperazine moieties play in dual PKG/PI4K inhibition, and how can selectivity be optimized?

Methodological Answer:

- PKG Inhibition: Piperazine’s basic nitrogen forms H-bonds with Asn662 (e.g., compound 28: 95% inhibition at 10 µM) .

- PI4K Selectivity: Replace piperazine with morpholine to avoid charge repulsion in PKG’s acidic pocket (compound 27: 0% PKG inhibition) .

Design Strategy:

Use co-crystallization and MD simulations to map binding pockets .

(Basic) How are analytical methods validated for quantifying piperazine derivatives in biological matrices?

Methodological Answer:

- Sample Prep: Extract hair samples with p-tolylpiperazine (IS) and validate recovery rates (>85%) via spike-and-recovery tests .

- GC-MS/MS: Calibrate with 1–100 ng/mL standards (R² > 0.99) and assess matrix effects (<15% CV) .

Regulatory Compliance:

Follow FDA guidelines for LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.